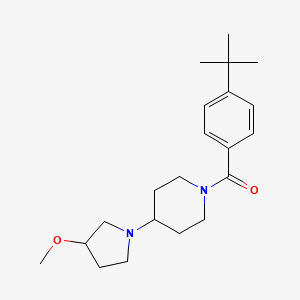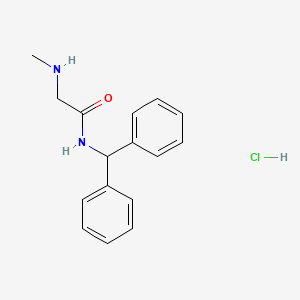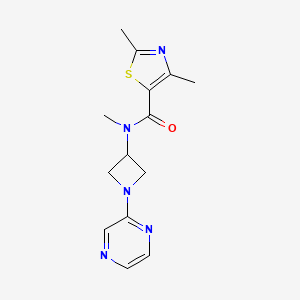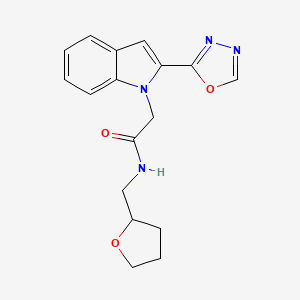
1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of small GTPases. The Rho family of small GTPases plays a crucial role in regulating various cellular functions, including cytoskeletal dynamics, cell migration, and proliferation. EHT 1864 has been shown to inhibit the activity of Rho GTPases and has potential applications in cancer therapy and other diseases where Rho GTPases are implicated.
Applications De Recherche Scientifique
Electrochemical and Thermodynamic Investigation
Research by Bahrami, M., and Hosseini, Seyed Mohammad Ali (2012) explores the corrosion inhibition properties of related organic compounds in acidic solutions, indicating potential applications in protecting metals against corrosion. This study found that specific organic inhibitors can significantly improve corrosion resistance, offering insights into developing new materials with enhanced protective capabilities (Bahrami & Hosseini, 2012).
Biochemical Evaluation of Acetylcholinesterase Inhibitors
Vidaluc, J., Calmel, F., Bigg, D., Carilla, E., and Briley, M. (1995) synthesized and assessed a series of compounds for antiacetylcholinesterase activity, aimed at optimizing pharmacophoric elements for potential therapeutic uses. This research is crucial for developing drugs to treat diseases like Alzheimer's, showcasing the importance of structural flexibility and optimization in drug design (Vidaluc et al., 1995).
Synthesis of Hydroxamic Acids and Ureas
Thalluri, Kishore, Manne, S., Dev, Dharm, and Mandal, Bhubaneswar (2014) demonstrated a single-pot synthesis method for converting carboxylic acids into ureas and hydroxamic acids, providing a more efficient and environmentally friendly approach. This advancement in synthetic chemistry has implications for the development of pharmaceuticals and agrochemicals (Thalluri et al., 2014).
Exploration of Neuropeptide Y5 Receptor Antagonists
Fotsch, C., Sonnenberg, J., Chen, N., Hale, C., Karbon, W., and Norman, M. H. (2001) investigated the structure-activity relationships of trisubstituted phenyl urea derivatives as antagonists for the neuropeptide Y5 receptor. Their work contributes to understanding how modifications to molecular structures can impact biological activity, potentially leading to new therapeutic agents for obesity and related metabolic disorders (Fotsch et al., 2001).
Development of High Efficiency Polymer Solar Cells
Wang, Zongtao, Wang, Zhongqiang, Zhang, Ruqin, Guo, Kunpeng, Wu, Yuezhen, Wang, Hua, Hao, Yuying, and Chen, Guo (2018) explored the use of urea-doped ZnO films as an electron transport layer in inverted polymer solar cells. This research indicates potential applications in improving the efficiency of solar energy conversion technologies, highlighting the role of materials science in advancing renewable energy solutions (Wang et al., 2018).
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-21-13-6-4-12(5-7-13)18-16(20)17-10-14(19)15-11(2)8-9-22-15/h4-9,14,19H,3,10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWTZBAIQBCWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2=C(C=CS2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661717.png)



![5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide](/img/structure/B2661724.png)


![4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone](/img/structure/B2661728.png)





![5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2661736.png)